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molecular formula C10H9ClN2O2 B8511940 1-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethanol

1-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethanol

Cat. No. B8511940
M. Wt: 224.64 g/mol
InChI Key: HEBYWMGYEPMBPN-UHFFFAOYSA-N
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Patent
US07585881B2

Procedure details

5 drops of DMF was added to 1-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethanol (12.3 g, 54.9 mmol) in SOCl2 (150 mL) and the reaction was heated at 70° C. for 5 h. The excess SOCl2 was evaporated and the residue was purified by column chromatography (Hep to Hep-EA 5:1) to give 12.4 g (93%) of the title compound. 1H NMR: 1.96 (d, 3H) 5.20 (q, 1H) 7.46 (t, 1H) 7.59 (m, 1H) 8.04 (m, 1H) 8.17 (t, 1H)
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[O:12][N:11]=[C:10]([CH:13](O)[CH3:14])[N:9]=2)[CH:5]=[CH:6][CH:7]=1.O=S(Cl)[Cl:18]>CN(C=O)C>[Cl:18][CH:13]([C:10]1[N:9]=[C:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=2)[O:12][N:11]=1)[CH3:14]

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C1=NC(=NO1)C(C)O
Name
Quantity
150 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess SOCl2 was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (Hep to Hep-EA 5:1)

Outcomes

Product
Name
Type
product
Smiles
ClC(C)C1=NOC(=N1)C1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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